2-(Trifluoromethyl)benzaldehyde
Overview
Description
2-(Trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This functional group significantly alters the electronic properties of the molecule, making it a valuable intermediate in organic synthesis, particularly in the creation of compounds with potential pharmacological activities.
Synthesis Analysis
The synthesis of trifluoromethylated compounds, including 2-(trifluoromethyl)benzaldehyde derivatives, has been explored through various methodologies. One approach involves a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the direct access to trifluoromethylated naphthoquinones under mild conditions . Another method includes the vapor phase hydrolysis of benzal chlorides with a trifluoromethyl group using solid acid catalysts, which offers a more favorable synthesis route by avoiding the formation of tarry materials and simplifying the reaction process .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)benzaldehyde derivatives can be complex and is influenced by the presence of the trifluoromethyl group. For instance, the crystal structure of a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, consists of linear polymeric chains directed by non-covalent O⋯I bonding, which is responsible for the observed assembly . The structure of the benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, revealing that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde .
Chemical Reactions Analysis
2-(Trifluoromethyl)benzaldehyde and its derivatives participate in a variety of chemical reactions. For example, benzalaminoacetals derived from benzaldehydes, upon refluxing with trifluoroacetic acid, lead to the formation of 2-benzylpyrazines instead of the expected isoquinolines . Additionally, boron trifluoride-etherate in fluorinated alcohols has been found to be a powerful promoter for intramolecular alkyne-aldehyde metathesis, producing 3-aroyl-2H-chromenes in excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)benzaldehyde are influenced by the trifluoromethyl group, which imparts unique characteristics to the compound. The interaction of the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene with benzaldehyde demonstrates the formation of adducts, indicating the reactivity of the aldehyde group in the presence of electron-rich organic molecules . The efficient synthesis of isotopically labeled benzaldehydes via regio-selective formylation also highlights the versatility and reactivity of the benzaldehyde core structure, which is crucial for applications in synthetic organic chemistry .
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRPKUWYQVVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196279 | |
Record name | o-(Trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzaldehyde | |
CAS RN |
447-61-0 | |
Record name | 2-(Trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Trifluoromethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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